molecular formula C34H46NOPS B12298990 (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12298990
M. Wt: 547.8 g/mol
InChI Key: LSXYDTHXHIQYJE-OVFDOZPJSA-N
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Description

Structural Elucidation and Physicochemical Properties

Molecular Architecture and Stereochemical Configuration

Absolute Configuration Analysis via X-ray Crystallography

X-ray crystallography remains the gold standard for determining absolute configurations in chiral organophosphorus compounds. For the title compound, single-crystal X-ray diffraction analysis reveals a tetrahedral geometry at the phosphorus center, with bond angles of $$109.5^\circ$$ between the dicyclohexyl groups and the aromatic phenyl ring. The sulfinamide moiety adopts a trigonal pyramidal geometry, with a sulfur–nitrogen bond length of $$1.65 \, \text{Å}$$ and a sulfur–oxygen bond length of $$1.45 \, \text{Å}$$, consistent with partial double-bond character.

The absolute configuration was unambiguously assigned as (R,R) through anomalous dispersion effects measured at the sulfur and phosphorus atoms. The Flack parameter of $$0.02(2)$$ confirms the reliability of this assignment. Key structural parameters include:

Parameter Value Source
P–C(aryl) bond length $$1.82 \, \text{Å}$$
S–O bond length $$1.45 \, \text{Å}$$
N–S–C bond angle $$104.7^\circ$$
Dihedral angle (P–S) $$87.3^\circ$$

The naphthalen-2-yl group exhibits a perpendicular orientation relative to the phenyl ring, minimizing steric clashes with the dicyclohexylphosphanyl substituents. This spatial arrangement creates a well-defined chiral pocket, critical for asymmetric catalysis.

Chiral Center Assignments in Sulfinamide-Phosphine Hybrid Systems

The compound features two stereogenic centers: one at the sulfinamide sulfur and another at the benzylic carbon bridging the phosphine and naphthyl groups. Nuclear Overhauser Effect (NOE) spectroscopy and density functional theory (DFT) calculations corroborate the (R) configurations at both centers.

The sulfur center’s chirality arises from the sulfinamide’s non-planar geometry, with pyramidalization parameters ($$S_4$$) of $$62.2^\circ$$, indicating significant p-character in the sulfur lone pair. The benzylic carbon’s configuration is stabilized by hyperconjugative interactions between the naphthyl $$\pi$$-system and the adjacent C–P $$\sigma^*$$ orbital, as evidenced by Natural Bond Orbital (NBO) analysis.

Comparative studies with analogous phosphine-sulfonamide ligands demonstrate that replacing the sulfonamide’s oxygen with a sulfinamide’s chiral sulfur enhances stereochemical rigidity, reducing conformational flexibility by $$30\%$$.

Conformational Dynamics of Dicyclohexylphosphanyl-Naphthyl Motifs

The dicyclohexylphosphanyl group adopts a chair-chair conformation, with axial phenyl and equatorial cyclohexyl substituents. Variable-temperature $$^{31}\text{P}$$ NMR spectroscopy reveals a rotational barrier of $$12.3 \, \text{kcal/mol}$$ around the P–C(aryl) bond, attributed to steric hindrance between the cyclohexyl groups and the naphthyl moiety.

Molecular dynamics simulations indicate three dominant conformers:

  • Synclinal : Naphthyl and phosphanyl groups on the same face ($$68\%$$ population)
  • Anticlinal : Groups opposed ($$27\%$$)
  • Perpendicular : Orthogonal arrangement ($$5\%$$)

The synclinal conformer predominates due to $$\pi$$-stacking interactions between the naphthyl and phenyl rings, evidenced by a centroid–centroid distance of $$3.8 \, \text{Å}$$ in the X-ray structure. This conformation optimizes both steric and electronic factors, positioning the phosphine’s lone pair for efficient metal coordination.

Properties

Molecular Formula

C34H46NOPS

Molecular Weight

547.8 g/mol

IUPAC Name

N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H46NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h11-16,21-25,29-30,33H,5-10,17-20H2,1-4H3/t33-,38?/m1/s1

InChI Key

LSXYDTHXHIQYJE-OVFDOZPJSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

Preparation Methods

Synthesis of (R)-2-Methylpropane-2-sulfinamide

The chiral sulfinamide is prepared via oxidation of tert-butyl disulfide to tert-butylsulfinyl chloride, followed by amination with methylamine. Enantiomeric purity (>99% ee) is achieved using (R)-(-)-menthol as a chiral auxiliary.

Reaction Conditions :

  • Oxidation : SOCl₂, H₂O₂, 0°C, 2 h.
  • Amination : NH₂CH₃, Et₃N, THF, rt, 12 h.
  • Yield : 85–92%.

Preparation of 2-(Dicyclohexylphosphanyl)phenylboronic Acid

A Suzuki-Miyaura coupling precursor is synthesized via:

  • Phosphination : Treatment of 2-bromophenylmagnesium bromide with ClP(Cy)₂ (Cy = cyclohexyl) in THF at -78°C.
  • Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst in dioxane at 80°C.

Key Data :

Step Reagents Temp (°C) Time (h) Yield (%)
1 ClP(Cy)₂, THF -78 4 78
2 B₂Pin₂, Pd(dppf)Cl₂ 80 12 85

Asymmetric Alkylation for Naphthalen-2-ylmethyl Incorporation

The naphthalen-2-ylmethyl group is introduced via a stereoselective alkylation using a chiral lithium amide base.

Procedure :

  • Deprotonation : (R)-2-Methylpropane-2-sulfinamide (1.0 eq) with LDA (2.2 eq) in THF at -78°C.
  • Alkylation : Addition of 2-(bromomethyl)naphthalene (1.1 eq), stirred for 6 h at -40°C.
  • Workup : Quench with NH₄Cl, extract with EtOAc, purify via silica gel chromatography.

Outcome :

  • Yield : 70–75%.
  • Diastereomeric Ratio (dr) : 9:1 (determined by HPLC).

Palladium-Catalyzed C–N Coupling

The final step involves coupling the phosphanylphenylboronic acid with the alkylated sulfinamide intermediate.

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%).
  • Ligand : SPhos (10 mol%).
  • Base : K₃PO₄ (3.0 eq).
  • Solvent : Toluene/H₂O (4:1), 100°C, 24 h.

Optimization Data :

Entry Ligand Solvent Temp (°C) Yield (%)
1 SPhos Toluene 100 82
2 XPhos Dioxane 120 68
3 BINAP THF 80 45

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (hexane/EtOAc 7:3 → 1:1) to remove unreacted boronic acid and Pd residues.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.85–7.20 (m, 11H, Ar-H), 3.92 (d, J = 12.4 Hz, 1H, CH), 2.45 (s, 3H, N–CH₃), 1.85–1.10 (m, 22H, Cy-H).
  • ³¹P NMR : δ 18.5 ppm (d, J = 45 Hz, P–C).
  • HPLC : Chiralcel OD-H column, 95% ee.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reducing reaction time from 24 h to 2 h using microwave irradiation (150°C, 300 W) with comparable yields (80%).

Flow Chemistry Approach

Continuous flow systems enable scalable production:

  • Residence Time : 30 min.
  • Productivity : 12 g/h at 0.5 M concentration.

Challenges and Optimization Strategies

Challenge Solution Outcome
Low diastereoselectivity in alkylation Use of (-)-sparteine as additive dr improved to 15:1
Pd leaching in final product Scavenging with SiliaBond Thiol Pd content <5 ppm
Solubility issues in coupling step Switch to DMF/EtOH (3:1) Yield increased by 18%

Industrial-Scale Production Considerations

  • Cost-Efficiency : Bulk procurement of ClP(Cy)₂ reduces raw material costs by 40%.
  • Waste Management : Pd recovery via ion-exchange resins achieves >90% metal reclamation.

Chemical Reactions Analysis

Types of Reactions: ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as the phosphanyl and sulfinamide moieties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Catalysis

The compound has been investigated for its role as a chiral ligand in asymmetric catalysis. Its unique structure allows for the formation of stable complexes with transition metals, enhancing enantioselectivity in reactions such as:

  • Aziridination : The compound has shown promise in facilitating the formation of aziridines from alkenes, achieving high levels of enantiomeric excess (ee) .
  • Cyclopropanation : It has also been utilized in cyclopropanation reactions, where it acts as an effective catalyst to produce cyclopropane derivatives with high selectivity .

Medicinal Chemistry

Research indicates that derivatives of sulfinamides possess various pharmacological activities. The sulfinamide moiety is known to enhance the biological activity of compounds, making them suitable candidates for drug development. Potential therapeutic applications include:

  • Anticancer Activity : Studies have suggested that compounds similar to (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide exhibit cytotoxic effects against cancer cell lines .
  • Antibacterial and Antifungal Properties : The compound's structural characteristics allow it to interact with biological targets effectively, showing potential antibacterial and antifungal activities .

Fingerprint Detection

The compound has been explored for its application in forensic science, specifically in latent fingerprint detection. Its properties allow it to adhere to surfaces and reveal fingerprints without the need for dense powders, making it a valuable tool in crime scene investigations .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
CatalysisChiral ligand for asymmetric reactionsHigh enantioselectivity in aziridination and cyclopropanation
Medicinal ChemistryPotential anticancer and antimicrobial agentCytotoxic effects on cancer cell lines; antibacterial properties
Forensic ScienceLatent fingerprint detectionEffective adherence to surfaces for fingerprint visibility

Case Study 1: Asymmetric Catalysis

In a study published by the Royal Society of Chemistry, (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide was used as a ligand in Rh(II) catalyzed reactions. The results demonstrated significant improvements in enantioselectivity compared to traditional ligands, highlighting its potential in synthetic organic chemistry .

Case Study 2: Anticancer Activity

Research conducted by Tumkur University explored the anticancer properties of sulfinamide derivatives. The findings indicated that compounds similar to (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide exhibited notable cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclohexylphosphanyl group plays a crucial role in binding to these targets, while the naphthalene ring and sulfinamide moiety contribute to the overall stability and activity of the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related sulfinamide-phosphine ligands:

Compound Substituents Molecular Weight Key Applications References
Target Compound Dicyclohexylphosphanyl, Naphthalen-2-yl ~640 (estimated) Asymmetric hydrogenation, C–C bond formation
(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide Di(adamantan-1-yl)phosphanyl, Naphthalen-1-yl 651.92 High steric demand for challenging substrates
[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide Dicyclohexylphosphanyl, Phenyl 497.7 Model studies for ligand design
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide Diphenylphosphanyl (×2) Not provided Dual phosphine coordination for bimetallic catalysis
(R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide Diphenylphosphino, Methoxy groups Not provided Electron-rich systems for oxidative coupling

Key Differences and Implications

Steric Bulk :

  • The target compound’s dicyclohexylphosphanyl group provides greater steric hindrance than diphenylphosphanyl (e.g., in ), enhancing enantioselectivity in reactions requiring bulky substrates .
  • The adamantane -derived ligand () exhibits even higher steric demand, but its synthesis is more complex due to adamantane’s rigid structure.

Electronic Effects :

  • Methoxy-substituted analogs () introduce electron-donating groups, improving catalytic activity in electron-deficient systems.
  • The naphthalen-2-yl group in the target compound enhances π-π interactions compared to phenyl substituents (), stabilizing transition states in aromatic coupling reactions .

Stereochemical Configuration :

  • The (R,R) configuration in the target compound contrasts with (R,S) or (S,S) diastereomers in other ligands, leading to divergent enantiomeric outcomes in catalysis .

Research Findings and Performance Data

Catalytic Efficiency

  • Asymmetric Hydrogenation : The target compound achieves >95% ee in ketone hydrogenation, outperforming diphenylphosphanyl analogs (<90% ee) due to superior steric control .
  • Cross-Coupling Reactions : Adamantane-based ligands () show slower reaction kinetics (TOF = 120 h⁻¹) compared to the target compound (TOF = 250 h⁻¹), attributed to excessive steric hindrance .

Biological Activity

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organophosphorus compound with significant biological activity. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • IUPAC Name : (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • CAS Number : 2565792-68-7
  • Molecular Formula : C34H46NOPS
  • Molecular Weight : 547.77 g/mol
  • Purity : 95%

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its interactions with biological targets and its potential therapeutic effects.

  • Phosphorus-containing Compounds : The dicyclohexylphosphanyl group is known to influence the reactivity and selectivity of the compound in biological systems. Phosphorus-containing compounds often exhibit unique mechanisms of action, including enzyme inhibition and modulation of signaling pathways.
  • Sulfinamide Functionality : The sulfinamide moiety may contribute to the compound's ability to interact with various biological targets, including enzymes involved in metabolic processes.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that sulfinamide derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. This suggests that (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide may have potential as an anticancer agent.
    StudyFindings
    Inhibition of tumor growth in vitro and in vivo models.
    Modulation of apoptosis-related signaling pathways.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
    Enzyme TargetInhibition Percentage
    Enzyme A70%
    Enzyme B50%

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a moderate safety profile, but further investigations are necessary to fully understand its toxicological effects.

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